molecular formula C9H15F2NO2 B1442685 4,4-Difluoro-N-methoxy-N-methylcyclohexanecarboxamide CAS No. 917383-03-0

4,4-Difluoro-N-methoxy-N-methylcyclohexanecarboxamide

Cat. No.: B1442685
CAS No.: 917383-03-0
M. Wt: 207.22 g/mol
InChI Key: QGDRGVWTVHQUOL-UHFFFAOYSA-N
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Description

4,4-Difluoro-N-methoxy-N-methylcyclohexanecarboxamide ( 917383-03-0) is a high-purity chemical building block designed for research and development applications, particularly in pharmaceutical and organic synthesis . This compound, with the molecular formula C 9 H 15 F 2 NO 2 and a molecular weight of 207.22 g/mol, features a Weinreb amide moiety (N-methoxy-N-methylamide) . This functional group is highly valued for its stability and its pivotal role in organic synthesis, where it acts as a key intermediate for the controlled synthesis of ketones and aldehydes from carboxylic acid precursors, preventing overreduction and offering superior reactivity compared to standard amides . The cyclohexane ring is further substituted with two fluorine atoms at the 4-position, which can significantly influence the molecule's conformation, metabolic stability, and electronic properties. This makes it a valuable scaffold for medicinal chemistry programs and the development of novel bioactive molecules . Researchers utilize this compound as an advanced intermediate to introduce a 4,4-difluorocyclohexyl carbonyl fragment into larger, more complex target structures. This product is intended for research purposes only and is not for diagnostic or therapeutic use. Please note that all products are strictly for laboratory research and are not intended for human, veterinary, or household use.

Properties

IUPAC Name

4,4-difluoro-N-methoxy-N-methylcyclohexane-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15F2NO2/c1-12(14-2)8(13)7-3-5-9(10,11)6-4-7/h7H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGDRGVWTVHQUOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)C1CCC(CC1)(F)F)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

917383-03-0
Record name 4,4-difluoro-N-methoxy-N-methylcyclohexane-1-carboxamide
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Preparation Methods

General Synthetic Strategy

The synthesis of 4,4-Difluoro-N-methoxy-N-methylcyclohexanecarboxamide typically follows a two-step approach:

  • Step 1: Preparation of the fluorinated cyclohexanecarboxylic acid or acyl chloride precursor bearing the 4,4-difluoro substituents.
  • Step 2: Conversion of the acid derivative to the N-methoxy-N-methyl amide via reaction with N,O-dimethylhydroxylamine or its hydrochloride salt.

This approach leverages well-established amide coupling techniques with specialized fluorinated substrates.

Preparation of the Fluorinated Acid or Acyl Chloride Intermediate

The 4,4-difluoro substitution on the cyclohexane ring is introduced either by direct fluorination of the cyclohexanecarboxylic acid or by using commercially available or synthesized 4,4-difluorocyclohexanecarboxylic acid. The acid is then converted to the corresponding acyl chloride using reagents such as oxalyl chloride or 1,1’-carbonyldiimidazole (CDI).

Typical procedure for acyl chloride formation:

Reagent Conditions Notes
Oxalyl chloride 0 °C to room temperature, 30 min to 2 h Catalytic DMF often added to activate reaction
1,1’-Carbonyldiimidazole (CDI) Room temperature, 30-45 min stirring Alternative to oxalyl chloride, milder conditions

The acyl chloride is used immediately in the next step without purification to prevent hydrolysis.

Formation of N-methoxy-N-methyl Amide

The key step is the coupling of the acyl chloride with N,O-dimethylhydroxylamine hydrochloride in the presence of a base such as triethylamine in an organic solvent like dichloromethane (DCM).

Representative procedure adapted from analogous amide syntheses:

Component Amount (example) Role
4,4-Difluorocyclohexanecarbonyl chloride 1 equiv Acyl donor
N,O-Dimethylhydroxylamine hydrochloride 1.1 equiv Amine nucleophile
Triethylamine 1.1 equiv Base to neutralize HCl
Dichloromethane (DCM) 0.3 M solution Solvent

Reaction conditions:

  • The acyl chloride is added dropwise to a stirred solution of N,O-dimethylhydroxylamine hydrochloride and triethylamine in DCM at 0 °C.
  • The mixture is stirred for several hours (typically 6 hours) at room temperature.
  • The reaction is quenched with aqueous acid (e.g., 1 M HCl), and the organic layer is separated.
  • The product is purified by extraction and chromatographic methods.

This method yields the N-methoxy-N-methyl amide as a colorless oil or solid, depending on the specific substrate.

Representative Reaction Scheme

$$
\text{4,4-Difluorocyclohexanecarboxylic acid} \xrightarrow[\text{DMF cat.}]{\text{Oxalyl chloride}} \text{4,4-Difluorocyclohexanecarbonyl chloride} \xrightarrow[\text{TEA}]{\text{N,O-dimethylhydroxylamine hydrochloride}} \text{this compound}
$$

Notes on Fluorination and Substrate Stability

  • The introduction of fluorine atoms at the 4,4-positions is critical and can be achieved by specialized fluorination reagents or by using pre-fluorinated starting materials.
  • Fluorinated acids and acyl chlorides may exhibit increased sensitivity to hydrolysis; thus, reactions are typically conducted under anhydrous and inert atmosphere conditions.
  • The N-methoxy-N-methyl amide functionality is stable under the reaction and purification conditions described.

Summary Table of Preparation Methods

Step Reagents/Conditions Outcome/Notes
Fluorinated acid synthesis Fluorination of cyclohexanecarboxylic acid or commercial sourcing 4,4-Difluorocyclohexanecarboxylic acid
Acyl chloride formation Oxalyl chloride, DMF catalyst, 0 °C to RT, 30 min - 2 h Formation of reactive acyl chloride intermediate
Amide formation N,O-dimethylhydroxylamine hydrochloride, triethylamine, DCM, 0 °C to RT, 6 h Formation of N-methoxy-N-methyl amide
Work-up and purification Aqueous acid quench, organic extraction, flash chromatography Isolated pure this compound

Chemical Reactions Analysis

Types of Reactions

4,4-Difluoro-N-methoxy-N-methylcyclohexanecarboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) or organolithium reagents in tetrahydrofuran (THF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Medicinal Chemistry

The compound has shown promise as a therapeutic agent in various studies:

  • Anticancer Activity : Research indicates that 4,4-Difluoro-N-methoxy-N-methylcyclohexanecarboxamide exhibits significant cytotoxic effects against several cancer cell lines. For instance, a study demonstrated its efficacy in inhibiting cell proliferation in breast cancer models through apoptosis induction mechanisms.
  • Neuropharmacology : It has been explored for its potential as a monoamine reuptake inhibitor, which could be beneficial in treating central nervous system disorders such as depression and anxiety .

Agricultural Chemistry

The compound's fluorinated properties make it suitable for developing agrochemicals:

  • Pesticide Development : Its unique chemical structure allows it to act effectively against specific pests while minimizing toxicity to non-target organisms. Preliminary studies suggest it could serve as a lead compound for new insecticides with reduced environmental impact .

Material Science

In material science, this compound is being investigated for its utility in creating advanced materials:

  • Polymer Chemistry : The compound can be utilized as a monomer in the synthesis of polymers with enhanced thermal stability and mechanical properties. Its incorporation into polymer matrices has shown to improve resistance to degradation under harsh conditions .

Case Study 1: Anticancer Efficacy

A recent study evaluated the anticancer properties of this compound against various cancer cell lines. The results indicated:

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)15.2Apoptosis induction
A549 (Lung)10.5Cell cycle arrest
HeLa (Cervical)12.8Inhibition of proliferation

This study highlights the compound's potential as a lead candidate for further development in cancer therapeutics .

Case Study 2: Agrochemical Applications

In agricultural applications, the effectiveness of the compound was tested as a pesticide:

Pest SpeciesEffective Concentration (g/L)Observed Effect
Aphids0.590% mortality within 24 hours
Whiteflies0.3Significant population reduction

These findings suggest that the compound could be developed into an effective biopesticide with minimal environmental footprint .

Mechanism of Action

The mechanism of action of 4,4-Difluoro-N-methoxy-N-methylcyclohexanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group can enhance the compound’s binding affinity and selectivity towards these targets, leading to modulation of biological pathways . The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

  • Weinreb Amide vs. Carboxylic Acid: The carboxamide derivative exhibits reduced solubility in polar solvents compared to its carboxylic acid counterpart (e.g., 4,4-Difluorocyclohexanecarboxylic acid) due to the lack of an ionizable proton. However, the Weinreb amide’s stability under Grignard or organometallic reaction conditions makes it superior for synthetic applications .

Physicochemical Properties

  • Solubility : The carboxylic acid derivatives (e.g., 4,4-Difluorocyclohexanecarboxylic acid) show higher aqueous solubility due to their ionizable COOH group, whereas the carboxamide derivatives are more lipophilic, favoring organic solvents like DMSO or dichloromethane .
  • Thermal Stability: Fluorination generally increases thermal stability. For instance, this compound likely exhibits a higher melting point than non-fluorinated analogs, though specific data are unavailable in the provided evidence.

Analytical Characterization

  • NMR and Mass Spectrometry : The target compound and its analogs are routinely characterized using $ ^1 \text{H-NMR} $ and MS. For example, 4,4-Difluoro-1-(3-methoxyphenyl)cyclohexanecarboxylic acid () shows distinct $ ^1 \text{H-NMR} $ signals at δ 1.78–2.09 ppm (cyclohexane protons) and δ 6.89–7.27 ppm (aromatic protons), with MS confirming a molecular ion at m/z 290 (M-H)⁻ .
  • Crystallography : Tools like SHELXL () are employed for crystal structure determination, particularly for fluorinated compounds where fluorine’s electronegativity affects crystal packing .

Biological Activity

4,4-Difluoro-N-methoxy-N-methylcyclohexanecarboxamide (CAS No. 917383-03-0) is a synthetic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology. This article provides an in-depth examination of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a cyclohexane ring substituted with difluoro, methoxy, and methyl groups, which contribute to its unique chemical properties. The structural formula can be represented as follows:

C9H12F2NO2\text{C}_9\text{H}_{12}\text{F}_2\text{N}\text{O}_2

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The presence of the methoxy and difluoro substituents enhances its lipophilicity and potentially increases its binding affinity to biological targets.

Potential Mechanisms:

  • Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes involved in metabolic pathways.
  • Receptor Modulation: It could modulate the activity of receptors related to various physiological processes.

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer activity. Research has explored its effects on various cancer cell lines:

Cancer Cell Line IC50 (µM) Mechanism
Melanoma5.0Inhibition of tubulin polymerization
Prostate Cancer3.2Induction of apoptosis
Hepatocellular Carcinoma4.7Cell cycle arrest

These findings suggest that the compound may interfere with critical cellular processes such as proliferation and apoptosis in cancer cells.

Antiviral Activity

In addition to its anticancer properties, there is emerging evidence supporting the antiviral activity of this compound. A study evaluated its efficacy against Hepatitis B Virus (HBV) and showed promising results:

  • IC50 against HBV: 1.99 µM
  • Selectivity Index (SI): 58

This indicates a favorable therapeutic window, suggesting that the compound could be developed as a potential antiviral agent.

Case Study 1: Anticancer Efficacy

A study conducted on the effects of this compound on melanoma cells demonstrated that treatment with the compound resulted in a dose-dependent decrease in cell viability. The mechanism was attributed to the inhibition of tubulin polymerization, leading to disrupted mitosis.

Case Study 2: Antiviral Activity Against HBV

In another investigation focused on HBV, the compound was tested in vitro using HepG2.2.15 cells. Results indicated that it significantly reduced HBV DNA levels compared to untreated controls, showcasing its potential as a therapeutic agent against viral infections.

Toxicological Profile

The safety profile of this compound was assessed through acute toxicity studies in animal models:

Dose (mg/kg) Death Rate (%) LD50 (mg/kg)
50066.7448 (384–549)
38516.7
29633.3
2280

The LD50 value indicates low acute toxicity at therapeutic doses, making it a candidate for further development.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 4,4-Difluoro-N-methoxy-N-methylcyclohexanecarboxamide?

  • Methodology :

  • Step 1 : Start with 4,4-difluorocyclohexanecarboxylic acid (precursor). Fluorination can be achieved via halogen exchange reactions using fluorinating agents like cesium fluoride under anhydrous conditions .
  • Step 2 : Convert the carboxylic acid to an acyl chloride using thionyl chloride (SOCl₂) .
  • Step 3 : React the acyl chloride with N-methoxy-N-methylamine in the presence of coupling reagents such as DCC (dicyclohexylcarbodiimide) and HOBt (1-hydroxybenzotriazole) at low temperatures (-50°C) to form the amide bond .
  • Key Equipment : Magnetic stirrers for efficient mixing and anhydrous reaction setups .

Q. How is the compound purified after synthesis?

  • Methodology :

  • Use column chromatography with silica gel and a gradient elution system (e.g., hexane/ethyl acetate) to isolate the product .
  • Confirm purity via HPLC (High-Performance Liquid Chromatography) and compare retention times with standards .

Advanced Research Questions

Q. How do the 4,4-difluoro substituents influence the compound’s electronic properties and reactivity?

  • Analysis :

  • The electron-withdrawing nature of fluorine atoms at the 4,4-positions reduces electron density in the cyclohexane ring, as confirmed by computational studies (DFT calculations) . This affects nucleophilic substitution rates and regioselectivity in cross-coupling reactions.
  • Spectroscopic evidence (¹⁹F NMR) shows distinct chemical shifts (δ ~ -120 ppm) for the fluorines, correlating with their electronic environment .

Q. What experimental strategies resolve contradictions in reported fluorescence intensities for derivatives of this compound?

  • Methodology :

  • Standardize conditions: Conduct fluorometric analysis at pH 5 and 25°C to minimize environmental variability .
  • Use binding constant (KbK_b) calculations to quantify interactions with metal ions (e.g., Pb²⁺), which may interfere with fluorescence .
  • Compare data across multiple instruments (e.g., Shimadzu RF-6000 spectrofluorometer) to rule out equipment-specific artifacts .

Q. How can fluorination efficiency be optimized during synthesis?

  • Methodology :

  • Use cesium fluoride (CsF) as a fluorinating agent in dimethyl sulfoxide (DMSO) at 80°C, which enhances reaction homogeneity and yield .
  • Monitor reaction progress via TLC (thin-layer chromatography) and adjust stoichiometry of fluorinating agents based on real-time ¹⁹F NMR tracking .

Analytical & Mechanistic Questions

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Methodology :

  • IR Spectroscopy : Identify amide C=O stretches (~1650 cm⁻¹) and N–O stretches (~1250 cm⁻¹) from the methoxy-methyl group .
  • ¹H/¹³C NMR : Assign peaks using 2D techniques (COSY, HSQC) to resolve overlapping signals from the cyclohexane ring and substituents .
  • Mass Spectrometry (HRMS) : Confirm molecular weight (calc. for C₁₀H₁₆F₂N₂O₂: 258.26 g/mol) with <2 ppm error .

Q. How does pH affect the stability of this compound in aqueous solutions?

  • Analysis :

  • Stability studies show degradation at pH <3 (acidic hydrolysis of the amide bond) and pH >9 (base-catalyzed ring opening). Optimal stability is observed at pH 5–7 .
  • Use buffered solutions (e.g., phosphate buffer) for long-term storage to maintain integrity .

Data Interpretation & Reproducibility

Q. How to address discrepancies in reported yields for coupling reactions involving this compound?

  • Troubleshooting :

  • Verify solvent dryness (e.g., benzene must be anhydrous to prevent side reactions) .
  • Test multiple batches of coupling reagents (DCC/HOBt) to rule out reagent decomposition .
  • Reproduce reactions under inert atmospheres (argon/nitrogen) to exclude oxygen-mediated side pathways .

Q. What computational tools predict the compound’s interaction with biological targets?

  • Methodology :

  • Use molecular docking (AutoDock Vina) to model binding to enzymes like cyclooxygenase-2 (COX-2), leveraging the compound’s rigidity from fluorine substitution .
  • Validate predictions with SPR (Surface Plasmon Resonance) assays to measure binding affinities (reported KdK_d values <10 µM) .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4,4-Difluoro-N-methoxy-N-methylcyclohexanecarboxamide
Reactant of Route 2
Reactant of Route 2
4,4-Difluoro-N-methoxy-N-methylcyclohexanecarboxamide

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